5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
Molecular Formula |
C23H23N3O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H23N3O5/c1-2-30-17-7-3-6-16(14-17)20-19(21(27)18-8-4-13-31-18)22(28)23(29)26(20)11-5-10-25-12-9-24-15-25/h3-4,6-9,12-15,20,28H,2,5,10-11H2,1H3 |
InChI Key |
PHHJHYRMEODUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable catalyst.
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Coupling of Intermediates: The ethoxyphenyl and furan-2-carbonyl intermediates are then coupled using a base-catalyzed condensation reaction.
Introduction of the Imidazolylpropyl Group: The imidazolylpropyl group can be introduced through a nucleophilic substitution reaction using imidazole and a suitable alkylating agent.
Cyclization and Hydroxylation: The final step involves cyclization and hydroxylation to form the desired pyrrol-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the specific reaction mechanism.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolyl derivatives.
Cyclization: Formation of various ring structures.
Scientific Research Applications
5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Functional Groups and Analogous Compounds
Spectroscopic Characterization Trends
The target compound’s structural complexity necessitates advanced spectroscopic techniques. For example:
- NMR Spectroscopy : As seen in Zygocaperoside and Isorhamnetin-3-O glycoside, 1H-NMR and 13C-NMR are critical for resolving substituent positions and stereochemistry . The ethoxyphenyl group would produce distinct aromatic signals, while the imidazole-propyl chain may show characteristic proton splitting patterns.
- UV Spectroscopy: Conjugation in the furan-carbonyl system could result in absorption maxima near 250–300 nm, similar to quinoline derivatives used in 3D hydrogel studies .
Biological Activity
5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The IUPAC name is 2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-(1H-imidazol-1-yl)propyl)-2H-pyrrol-5-one. The structure features multiple functional groups, including an ethoxyphenyl group, a furan carbonyl group, and an imidazole moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-(1H-imidazol-1-yl)propyl)-2H-pyrrol-5-one |
| InChI Key | UZGIONKNXXTVSA-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Receptor Modulation: It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and survival.
Gene Expression Regulation: The compound may alter the expression of genes associated with cancer progression and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating the PI3K/AKT signaling pathway. For instance, in a study involving MCF7 breast cancer cells, treatment with the compound resulted in a reduction of cell viability with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL respectively . This suggests potential applications in treating bacterial infections.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Anticancer Properties: A recent study evaluated the effects of the compound on lung cancer cells (A549). Results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy Assessment: Another study focused on the antimicrobial properties of the compound against clinical isolates of S. aureus. The results showed that it inhibited bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Optimization involves systematic variation of reaction conditions:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for facilitating nucleophilic acyl substitutions and cyclization steps .
- Reagent Ratios : Stoichiometric control of sodium hydride (NaH) or acid chlorides ensures efficient activation of carbonyl groups and minimizes side reactions .
- Temperature Control : Reactions are typically conducted at 0–25°C to balance reactivity and selectivity, with higher temperatures (e.g., 40°C) reserved for sluggish steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity, with yields ranging from 46% to 63% depending on substituents .
Basic: What are the key techniques for structural characterization of this compound?
Methodological Answer:
A multi-spectral approach is critical:
- 1H/13C NMR : Assigns protons and carbons in the pyrrol-2-one core, with imidazole protons appearing as singlet peaks at δ 7.5–8.0 ppm and furan carbonyl carbons near δ 160–165 ppm .
- FTIR : Hydroxy groups show broad O–H stretches (~3200 cm⁻¹), while carbonyls (pyrrol-2-one, furan) exhibit peaks at 1680–1720 cm⁻¹ .
- HRMS : Confirms molecular weight (e.g., 560.4 g/mol for brominated analogs) and fragmentation patterns .
Advanced: What mechanistic insights exist for the formation of the pyrrol-2-one core?
Methodological Answer:
The core forms via:
- Cyclocondensation : Base-assisted intramolecular cyclization (e.g., NaH in DMSO) of keto-enol intermediates, with furan-2-carbonyl acting as an electron-withdrawing group to stabilize transition states .
- Hydroxy Group Participation : The 3-hydroxy moiety facilitates tautomerization, enabling regioselective ring closure. Computational studies (e.g., DFT) can model charge distribution and reaction pathways .
Advanced: How can computational methods enhance reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize reactive sites for functionalization .
- Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes with imidazole-binding pockets), guiding SAR studies .
- ICReDD Framework : Integrates computational reaction path searches with experimental validation to reduce trial-and-error optimization .
Advanced: How should researchers address contradictory data in synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yield discrepancies. For example, dichloromethane may favor faster kinetics over DMSO but reduce solubility .
- Cross-Validation : Compare NMR shifts and melting points (e.g., 138–211°C for related compounds) to identify impurities or polymorphic forms .
- Mechanistic Reanalysis : Re-examine intermediates via LC-MS to detect competing pathways (e.g., over-alkylation at the imidazole nitrogen) .
Basic: What methodologies assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations, referencing structurally similar pyrrol-2-one derivatives as positive controls .
Advanced: How do solvent polarity and proticity influence reaction pathways?
Methodological Answer:
- Polar Aprotic Solvents (DMSO, DMF) : Stabilize ionic intermediates, accelerating nucleophilic substitutions but risking side reactions with sensitive groups (e.g., imidazole) .
- Protic Solvents (EtOH, H2O) : Favor hydrogen-bond-mediated cyclization but may deactivate NaH. Mixed solvent systems (e.g., DCM/MeOH) balance solubility and reactivity .
Basic: What challenges arise during purification, and how are they resolved?
Methodological Answer:
- Byproduct Removal : Silica gel chromatography separates regioisomers (e.g., 3- vs. 5-substituted imidazoles) using gradient elution .
- Hydroscopicity : The hydroxy group necessitates anhydrous recrystallization (e.g., ethanol dried over molecular sieves) to prevent hydrate formation .
Advanced: How can stability under physiological conditions be evaluated?
Methodological Answer:
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor via HPLC for hydrolysis of the ester or imidazole groups .
- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for solid-state stability) .
Advanced: What strategies link structural modifications to activity (SAR)?
Methodological Answer:
- Substituent Scanning : Replace the 3-ethoxyphenyl group with electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups to modulate electronic effects on bioactivity .
- Pharmacophore Mapping : Overlay docking poses of active derivatives to identify critical interactions (e.g., hydrogen bonding at the hydroxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
